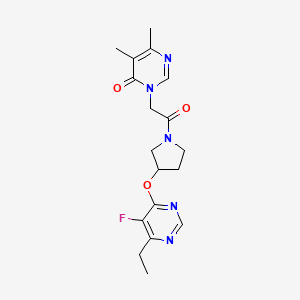

3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O3/c1-4-14-16(19)17(21-9-20-14)27-13-5-6-23(7-13)15(25)8-24-10-22-12(3)11(2)18(24)26/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQHBFNCUJDAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one typically involves multiple steps:

Starting with the preparation of 6-ethyl-5-fluoropyrimidin-4-yl intermediate through halogenation and subsequent alkylation reactions.

Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.

Formation of the final compound by coupling the fluorinated intermediate with the pyrimidinone moiety under controlled conditions such as elevated temperature and specific pH levels to achieve high yield.

Industrial Production Methods: Industrial methods focus on optimizing the yield and purity of the compound. This often involves:

Utilizing large-scale reactors to maintain consistent reaction conditions.

Employing advanced purification techniques like crystallization and chromatography to isolate the compound in its purest form.

Implementing rigorous quality control processes to ensure reproducibility and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dictated by its:

-

Fluorinated pyrimidine ring : Susceptible to nucleophilic aromatic substitution (e.g., hydroxylation or amination at C2/C4).

-

Pyrrolidine ether : Participates in acid-catalyzed cleavage or hydrogenolysis.

-

Ketone group : Undergoes reductions (e.g., NaBH₄) or condensations (e.g., with hydrazines).

Table 2: Reaction Examples with Functional Groups

Cross-Coupling Reactions

The compound’s pyrimidine and pyrrolidine moieties enable participation in cross-coupling reactions, such as:

-

Suzuki coupling : Attaching aryl/heteroaryl groups to the pyrimidine ring using Pd catalysts .

-

Buchwald-Hartwig amination : Introducing amines at electrophilic positions .

Stability and Degradation Pathways

-

Thermal stability : Decomposes above 200°C, forming ethyl fluoride and residual carbonaceous products .

-

Photodegradation : UV exposure leads to defluorination and pyrrolidine ring opening .

-

Hydrolytic susceptibility : Stable in neutral pH but degrades under strongly acidic/basic conditions via ether cleavage.

Biological Interactions and Reactivity

While not a direct chemical reaction, the compound’s structure enables non-covalent interactions critical for biological activity:

-

Enzyme inhibition : Fluorine at C5 enhances binding to ATP-binding pockets (e.g., kinase inhibition) .

-

DNA intercalation : Pyrimidine ring stacks with nucleic acid bases, aided by the planar dimethylpyrimidinone group.

Industrial-Scale Optimization

Large-scale synthesis employs:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one exhibit significant anticancer properties. The presence of the pyrimidine and pyrrolidine moieties contributes to their ability to inhibit cancer cell proliferation. Studies have shown that these types of compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Inhibition of Kinases

The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in targeted cancer therapies, and the structural features of this compound suggest it may interact effectively with kinase targets, potentially leading to the development of new therapeutic agents .

Neuropharmacology

Potential for Neuroprotective Effects

The structure of 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one suggests potential neuroprotective properties. Compounds with similar frameworks have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Recent studies have indicated that derivatives of this compound may possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The fluorinated pyrimidine component enhances the lipophilicity of the molecule, which is beneficial for penetrating microbial membranes . This application is particularly relevant in the context of rising antibiotic resistance.

Structure–Activity Relationship Studies

Optimization of Pharmacological Properties

Research into the structure–activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance efficacy and reduce toxicity. Understanding how changes in molecular structure affect biological activity is essential for optimizing the pharmacological profile of 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one for specific therapeutic applications .

Case Studies and Research Findings

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets through:

Enzyme Inhibition: The fluorinated pyrimidine ring can bind to active sites of enzymes, blocking their activity.

Pathway Modulation: It can influence signaling pathways, altering cellular behavior.

Binding Affinity: The compound’s structure allows it to bind with high affinity to specific proteins or receptors, leading to a biological response.

Comparison with Similar Compounds

5-Fluorouracil: Another fluorinated pyrimidine used as a chemotherapeutic agent.

Capecitabine: An oral prodrug that is metabolized into 5-fluorouracil.

Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness:

The specific combination of fluorine, ethyl, pyrrolidinyl, and dimethylpyrimidinone groups in 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one provides unique binding properties and biological activity.

Its synthetic versatility allows for the generation of various analogs with potential therapeutic benefits.

This compound's intricate structure and diverse range of reactions make it a fascinating subject for scientific research and industrial application. Have I sparked your curiosity about something specific here?

Biological Activity

The compound 3-(2-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology and as a therapeutic agent. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C_{16}H_{20}F_{N}_{5}O_{3}, with a molecular weight of approximately 353.36 g/mol. The structure features a pyrimidine core substituted with various functional groups, including a fluorine atom and an ethyl group, which are believed to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrimidine ring and subsequent substitutions to introduce the desired functional groups. The details of these synthetic pathways are crucial for understanding how modifications can affect biological activity.

Antiproliferative Effects

Research has indicated that compounds with similar pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that fluorinated pyrimidines can inhibit cell proliferation in leukemia cells (L1210) with IC50 values in the nanomolar range, suggesting potent anticancer properties .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 | <100 | Inhibition of nucleotide synthesis |

| MCF7 (Breast) | <200 | Disruption of DNA synthesis |

| HT29 (Colon) | <150 | Induction of apoptosis via metabolic pathways |

The proposed mechanism for the biological activity of this compound involves its role as an antimetabolite. It is thought to interfere with nucleotide metabolism, leading to the inhibition of DNA and RNA synthesis. The presence of the fluorine atom enhances its affinity for nucleic acid targets, thereby increasing its efficacy as an anticancer agent .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Fluorinated Pyrimidines in Cancer Therapy : A study demonstrated that fluorinated pyrimidines significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

- Resistance Mechanisms : Research on bacterial resistance highlighted how mutations in nucleotide synthesis pathways can affect drug efficacy, indicating that similar mechanisms may be relevant in cancer cells treated with pyrimidine derivatives .

- Pharmacokinetics and Toxicity : Investigations into the pharmacokinetics of fluoropyrimidines revealed important data on absorption, distribution, metabolism, and excretion (ADME), which are critical for understanding dosing regimens and potential side effects in clinical settings .

Q & A

Q. What are the key synthetic pathways for preparing the fluorinated pyrimidinone core of this compound?

The synthesis of the 6-ethyl-5-fluoropyrimidin-4(3H)-one moiety, a critical intermediate, involves reacting methyl 2-fluoro-3-oxopentanoate with o-methylisourea sulfate in a sodium methylate/methanol system. This reaction is optimized under controlled pH and temperature to avoid side reactions . Subsequent functionalization of the pyrrolidin-1-yl-2-oxoethyl group requires coupling reactions, such as nucleophilic substitution or amidation, using reagents like DCC/DMAP in anhydrous conditions .

Q. Which analytical techniques are essential for characterizing intermediates and the final compound?

- 1H NMR spectroscopy confirms regioselectivity and purity of intermediates (e.g., integration ratios for ethyl/methyl groups and fluoropyrimidine protons) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns, critical for distinguishing isomers .

- Melting point analysis ensures consistency in crystallinity and purity across batches .

Q. How is the pyrrolidin-1-yl-2-oxoethyl sidechain introduced into the pyrimidinone scaffold?

The sidechain is typically synthesized separately via a two-step process: (1) alkylation of pyrrolidine with a bromoacetyl chloride derivative, followed by (2) coupling to the pyrimidinone core using Mitsunobu or SN2 conditions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

- Multi-dimensional NMR (e.g., COSY, HSQC) clarifies overlapping proton signals in crowded regions (e.g., pyrrolidinyl protons) .

- X-ray crystallography provides definitive confirmation of regiochemistry and stereochemistry, especially for fluorinated or chiral centers .

- Comparative analysis with structurally analogous compounds (e.g., thieno[2,3-d]pyrimidin-4(3H)-ones) helps validate assignments .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Inert atmosphere (N₂/Ar) minimizes oxidation of sensitive intermediates (e.g., thioether linkages) .

- Microwave-assisted synthesis reduces reaction times for slow steps (e.g., cyclocondensation) while maintaining regioselectivity .

- Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) for yield improvement .

Q. What role does fluorination play in modulating the compound’s physicochemical properties?

Fluorination at the 5-position of the pyrimidinone ring enhances metabolic stability by reducing CYP450-mediated oxidation. Additionally, the electronegative fluorine atom influences pKa (via inductive effects), improving solubility in polar aprotic solvents (e.g., DMSO) .

Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?

- Bioisosteric replacement : Substituting the pyrrolidinyl group with piperidinyl or tetrazolyl moieties evaluates steric and electronic effects on target binding .

- Pharmacophore modeling identifies essential interactions (e.g., hydrogen bonding with the pyrimidinone carbonyl) using software like Schrödinger or MOE .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and observed HRMS data?

- Isotopic pattern analysis distinguishes between [M+H]⁺ peaks and adducts (e.g., sodium or potassium ions) .

- Post-synthetic modifications (e.g., unintended hydrolysis of ester groups) are ruled out via comparative LC-MS with freshly prepared batches .

Q. What methodologies validate the regioselectivity of fluorination in the pyrimidinone ring?

- 19F NMR spectroscopy confirms the position of fluorine substitution by comparing chemical shifts with known fluoropyrimidine standards .

- Density Functional Theory (DFT) calculations predict thermodynamic stability of regioisomers, guiding synthetic prioritization .

Experimental Design Considerations

Q. How are stability studies designed for this compound under physiological conditions?

Q. What in vitro assays are recommended for preliminary biological evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.